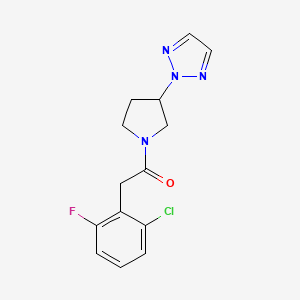

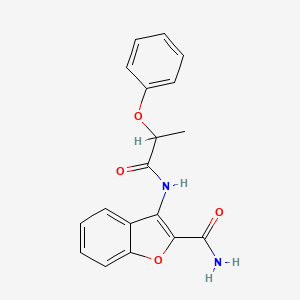

2,6-ジフルオロ-N-((1-(2-ヒドロキシエトキシ)シクロペンチル)メチル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with biological activities such as carbonic anhydrase inhibition and antidiabetic effects, as well as selective inhibition of cyclooxygenase-2 (COX-2) enzymes.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is often achieved through various chemical strategies, including click chemistry. For instance, a series of benzene- and tetrafluorobenzenesulfonamides were synthesized using a click chemistry approach, starting from azido-substituted sulfonamides and alkynes . This method allows for the incorporation of different functional groups, such as aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl moieties, which can significantly influence the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with biological targets. The X-ray crystal structure of some sulfonamides in adduct with human carbonic anhydrase II (hCA II) revealed the factors that govern their inhibitory power . Similarly, the docking of the most active antidiabetic benzenesulfonamide derivatives into the crystal structure of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) indicated potential hydrogen bond interactions with catalytic amino acid residues .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can interact with various enzymes, leading to inhibition or modulation of their activity. For example, certain derivatives have been shown to inhibit carbonic anhydrase isoforms, with varying degrees of potency . Others have been evaluated for their antidiabetic activity, potentially acting as inhibitors of 11beta-HSD1 . Additionally, the introduction of a fluorine atom into the benzenesulfonamide structure has been found to enhance the selectivity for COX-2 over COX-1, leading to the development of potent and selective COX-2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents, such as fluorine atoms, can affect the potency and selectivity of these compounds towards their biological targets. For instance, the presence of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to preserve COX-2 potency while increasing COX1/COX-2 selectivity . These properties are essential for the development of therapeutic agents with desired efficacy and safety profiles.

科学的研究の応用

- 適用例:

重合反応における光開始剤

中性子捕捉療法のためのホウ素キャリア

医薬品化学合成中間体

特性

IUPAC Name |

2,6-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO4S/c15-11-4-3-5-12(16)13(11)22(19,20)17-10-14(21-9-8-18)6-1-2-7-14/h3-5,17-18H,1-2,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCBYDKXFQXIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2541138.png)

![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)

![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)

![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)